N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PEP azide is a multifunctional dye used in various biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . This compound is particularly valued for its versatility and effectiveness in a wide range of scientific applications.
Preparation Methods
PEP azide can be synthesized through various methods. One common approach involves the conversion of amines into azides using imidazole-1-sulfonyl azide as a diazotransfer reagent . This method is advantageous due to its mild and less toxic conditions, making it suitable for use in aqueous environments at pH levels of 8.5 to 11 . Industrial production methods often involve the use of azide salts such as sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethylsulfoxide .
Chemical Reactions Analysis
PEP azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide ion is a great nucleophile in S_N2 reactions, where it can displace primary and secondary alkyl halides and sulfonates.
Reduction Reactions: Organic azides can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Cycloaddition Reactions: One of the most prominent reactions is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles.
Scientific Research Applications
PEP azide is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of PEP azide involves its reactivity as an azide group. The azide ion is highly nucleophilic, making it effective in forming C-N bonds in nucleophilic substitution reactions . In bioorthogonal click chemistry, PEP azide reacts with alkynes to form stable triazoles, which are used for labeling and tracking biomolecules . The release of nitrogen during these reactions also contributes to its effectiveness in various applications .
Comparison with Similar Compounds
PEP azide is unique due to its multifunctional dye properties and its broad range of applications. Similar compounds include:
Phenyl azide: Used in the synthesis of various organic compounds and materials.
Azidothymidine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS.
Cyclooctyne-modified diarylethene: Used for cross-linking azide-substituted side chains in biologically active peptides.
PEP azide stands out due to its specific applications in biological imaging and its effectiveness in bioorthogonal click chemistry.
Properties
Molecular Formula |
C34H32N4O3 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide |
InChI |
InChI=1S/C34H32N4O3/c35-38-37-18-20-41-22-21-40-19-17-36-32(39)6-1-3-25-7-9-26(10-8-25)11-12-27-23-30-15-13-28-4-2-5-29-14-16-31(24-27)34(30)33(28)29/h2,4-5,7-10,13-16,23-24H,1,3,6,17-22H2,(H,36,39) |
InChI Key |
SUCRAUNHFQZTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C#CC5=CC=C(C=C5)CCCC(=O)NCCOCCOCCN=[N+]=[N-])C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.